(s)-1-n-Benzyl-2-cyano-pyrrolidine
Overview
Description
-(S)-1-N-Benzyl-2-cyano-pyrrolidine, also known as S-benzylcyanopyrrolidine, is a cyclic amine that is widely used in organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in drug discovery and development. This compound has also been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Catalytic Applications and Organic Synthesis
- Remote Meta-C–H Activation: A study by Chu et al. (2015) describes the use of a pyridine-based template to achieve remote meta-C–H activation, illustrating the potential of pyrrolidine derivatives in facilitating site-selective functionalization of complex organic molecules. This template-directed approach enables the precise modification of organic molecules, which is crucial in the synthesis of complex pharmaceuticals and fine chemicals (Chu et al., 2015).
Photocatalytic Degradation and Environmental Applications
- TiO2 Photocatalytic Degradation of Pyridine: The work by Maillard-Dupuy et al. (1994) on the TiO2 photocatalytic degradation of pyridine demonstrates the environmental relevance of pyrrolidine structures. Pyridine, sharing structural similarity with pyrrolidine derivatives, is efficiently degraded in water using photocatalysis. This highlights the potential of pyrrolidine derivatives in environmental cleanup and pollution control efforts (Maillard-Dupuy et al., 1994).
Antimicrobial and Biological Activities
- New Coumarin Derivatives Synthesis: Al-Haiza et al. (2003) describe the synthesis and biological evaluation of new coumarin derivatives, showcasing the diverse biological activities of pyrrolidine-related structures. While the study does not directly involve (s)-1-n-Benzyl-2-cyano-pyrrolidine, it underscores the potential of pyrrolidine derivatives in developing new antimicrobial agents (Al-Haiza et al., 2003).
Corrosion Inhibition
- Corrosion Resistance of Mild Steel: El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives as corrosion inhibitors for mild steel. While the study focuses on pyrazole moieties, the findings suggest that structurally related pyrrolidine derivatives could also offer protective benefits against corrosion in industrial applications (El Hajjaji et al., 2018).
properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFYOCFQGYYIH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649647 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-Benzylpyrrolidine-2-carbonitrile | |
CAS RN |
928056-25-1 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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